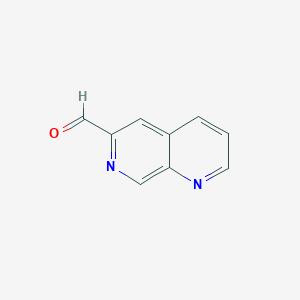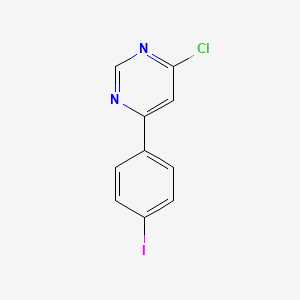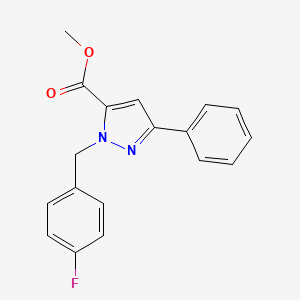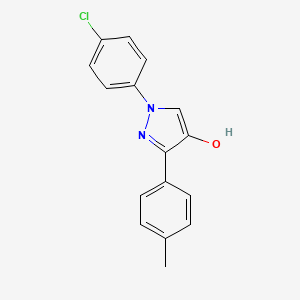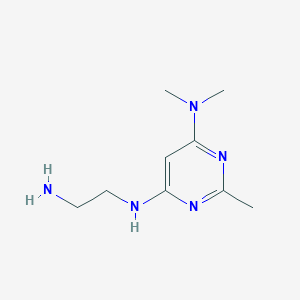
4-Methoxy-3,3-dimethylpyrrolidine
Descripción general
Descripción
4-Methoxy-3,3-dimethylpyrrolidine is a chemical compound with diverse applications in scientific research. It has a molecular weight of 129.2 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
4-Methoxy-3,3-dimethylpyrrolidine and its derivatives play a crucial role in organic synthesis, demonstrating utility in the preparation of various pharmaceuticals and compounds with potential biological activity. For example, derivatives of this compound have been synthesized for use as potential antiarrhythmic agents due to their Ca2+ antagonistic activity in L-type voltage-gated channels. These compounds' conformational preferences, influenced by hydrogen bonding, are significant for mimicking in vivo behaviors (Holt & Caignan, 2000). Additionally, improvements in synthetic methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, highlight the ongoing advancements in optimizing yields and selective reactions under mild conditions, which is essential for pharmaceutical synthesis and industrial applications (Liang, 2007).
Catalysis and Complex Formation
Research into the catalytic properties and complex formation capabilities of derivatives of this compound has led to notable insights into their chemical behavior and applications. The study of CuI complexes with N,N',S,S' scorpionate ligands derived from these compounds revealed their potential in forming stable dimer-monomer equilibria. These findings have implications for understanding the molecular basis of catalysis and designing new materials with specific electronic and structural properties (Gennari et al., 2008).
Antifungal Applications
The potential antifungal applications of this compound derivatives have been explored, with studies synthesizing new compounds and evaluating their efficacy against various fungi. Such research underlines the importance of these compounds in developing new antifungal agents, which could lead to novel treatments for fungal infections (Jafar et al., 2017).
Material Science and Polymerization
The role of this compound derivatives extends into material science, particularly in the polymerization processes. For instance, their involvement in the ring-opening polymerization (ROP) of an O-carboxyanhydride (OCA) monomer derived from L-malic acid showcases their utility in creating biodegradable polymers. These polymers have potential applications in medicine, agriculture, and environmental management, highlighting the compound's versatility beyond mere chemical synthesis (Pounder et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Methoxy-3,3-dimethylpyrrolidine are currently unknown. This compound is a derivative of pyrrolidine, a heterocyclic amine that is often used as a building block in the synthesis of various pharmaceuticals . .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrrolidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . .
Pharmacokinetics
The compound’s molecular weight is 129.2 , which suggests it may have good bioavailability due to its relatively small size.
Análisis Bioquímico
Biochemical Properties
4-Methoxy-3,3-dimethylpyrrolidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The methoxy group on this compound can undergo O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. This interaction is crucial for the compound’s metabolic processing and its subsequent effects on cellular functions .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate the activity of these receptors, leading to changes in intracellular signaling cascades. Additionally, this compound can impact gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its interaction. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially leading to various physiological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard storage conditions, but it can degrade over time when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it has been observed to maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cognitive function and reducing inflammation. At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects highlight the importance of dosage regulation in experimental and therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O-demethylation by cytochrome P450 enzymes, leading to the formation of demethylated metabolites. These metabolites can further participate in various biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by organic cation transporters (OCTs). Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for its cellular distribution and subsequent biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization can influence its activity and function, as the compound may interact with compartment-specific biomolecules, thereby modulating cellular processes .
Propiedades
IUPAC Name |
4-methoxy-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-4-6(7)9-3/h6,8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULABXABPWDXDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889188-78-6 | |
| Record name | 4-methoxy-3,3-dimethylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



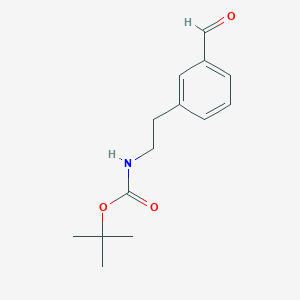

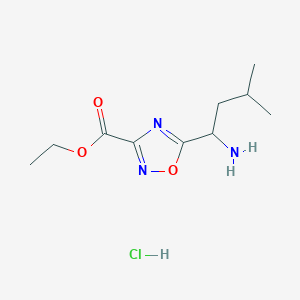
![2-{4-[(2,5-dioxoimidazolidin-4-yl)methyl]-1H-1,2,3-triazol-1-yl}acetamide](/img/structure/B1475279.png)

